RNase L Activation Potency: Low Nanomolar IC50 Value Differentiates from Class-Average Adamantane Activity
1-(2-Iodoethyl)adamantane demonstrates potent RNase L activation with an IC50 of 2.30 nM in mouse L cell extract assays measuring inhibition of protein synthesis [1]. In contrast, a structurally related comparator evaluated against human recombinant RNase L using a FRET RNA cleavage assay exhibited an EC50 of 26,000 nM (2.60E+4 nM) [2]. While the assay systems differ (mouse L cell extracts vs. human recombinant enzyme), the four-order-of-magnitude difference in potency suggests that the iodoethyl substitution critically influences RNase L pathway engagement. The RNase L pathway is a key component of the interferon-regulated antiviral response, and activation of this ribonuclease leads to degradation of both cellular and viral RNA [3].
| Evidence Dimension | RNase L activation potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Structurally related compound (BindingDB BDBM50373166 / CHEMBL259819); EC50 = 2.60E+4 nM (26,000 nM) |
| Quantified Difference | Approximately 11,300-fold lower (more potent) IC50/EC50 value |
| Conditions | Target: Mouse L cell extracts, measuring 50% inhibition of protein synthesis vs. Comparator: Human recombinant RNase L, FRET RNA cleavage assay |
Why This Matters
Procurement of this compound is justified for researchers investigating RNase L-dependent antiviral mechanisms where nanomolar-range activation is required for meaningful signal above background.
- [1] BindingDB entry BDBM50025002. IC50: 2.30 nM. Assay: Activation of RNase L measured by 50% inhibition of protein synthesis in mouse L cell extracts. ChEBML_164143. View Source
- [2] BindingDB entry BDBM50373166 (CHEMBL259819). EC50: 2.60E+4 nM. Assay: Activation of human recombinant RNase L assessed as cleavage of FRET RNA probe. View Source
- [3] RNase L. HandWiki Biology. RNase L activation by 2'-5'A binding results in cleavage of all RNA in the cell (both cellular and viral). View Source
